molecular formula C24H23F3N4O B609752 ONC212

ONC212

货号: B609752
分子量: 440.5 g/mol
InChI 键: DFULPGUTXZTYKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

ONC212 plays a crucial role in biochemical reactions by interacting with several key biomolecules. It is known to activate GPCR GPR132 and Gαq signaling pathways, which function as tumor suppressors . Additionally, this compound binds to the mitochondrial protease ClpP, leading to mitochondrial dysfunction and metabolic rewiring in cancer cells . This interaction induces apoptosis in various cancer cell lines, including HPAF-II and AsPC1, and inhibits colony formation in HPAF-II cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It induces apoptosis in cancer cells by impairing oxidative phosphorylation (OXPHOS) and decreasing mitochondrial-derived ATP production . In OXPHOS-dependent cells, this compound triggers apoptosis, while cells relying on glycolysis undergo growth arrest and upregulate glucose catabolism to prevent ERK1/2 inhibition and apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. This compound binds to the mitochondrial protease ClpP, disrupting the ClpXP complex and leading to the downregulation of the regulatory subunit ClpX . This disruption impairs OXPHOS by suppressing critical respiratory chain complex components, resulting in decreased mitochondrial-derived ATP production . Additionally, this compound activates the integrated stress response and upregulates TRAIL/DR5, promoting extrinsic apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to induce mitochondrial dysfunction and metabolic rewiring in pancreatic cancer cells, leading to apoptosis and growth arrest . The compound’s stability and degradation over time have been studied, revealing that it maintains its cytotoxic effects in vitro and in vivo . Long-term effects on cellular function include sustained inhibition of OXPHOS and increased reliance on glycolysis for ATP production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has demonstrated potent antitumor activity at nanomolar concentrations . For instance, this compound was delivered by oral gavage at a dosage of 50 mg/kg in a solution of 70% PBS, 10% DMSO, and 20% Kolliphor EL, three times per week . Higher doses of this compound have been associated with increased cytotoxicity and apoptosis in cancer cells, while lower doses result in growth arrest and metabolic rewiring .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily targeting oxidative metabolism in cancer cells. It impairs OXPHOS by suppressing critical components of the respiratory chain, leading to decreased mitochondrial-derived ATP production . Additionally, this compound induces metabolic rewiring, causing cancer cells to upregulate glucose catabolism and rely on glycolysis for ATP production . This metabolic shift is crucial for the compound’s anticancer activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to target and accumulate in mitochondria is essential for its cytotoxic effects, as it disrupts mitochondrial function and induces apoptosis in cancer cells .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound primarily localizes to the mitochondria, where it binds to the mitochondrial protease ClpP and disrupts the ClpXP complex . This localization is crucial for the compound’s ability to impair OXPHOS and induce apoptosis in cancer cells . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its anticancer activity .

准备方法

合成路线和反应条件

ONC212 是作为 ONC201 的氟化类似物合成的。 反应条件通常包括使用有机溶剂和催化剂来促进氟化过程

工业生产方法

This compound 的工业生产涉及将实验室环境中使用的合成路线放大。 这包括优化反应条件以确保最终产品的产率和纯度高。 该过程可能涉及多个纯化步骤,例如重结晶和色谱法,以达到所需的质量

化学反应分析

反应类型

ONC212 经历各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和氯或溴等卤化剂。 反应条件通常涉及控制温度和 pH 值,以确保预期的结果

主要产品

这些反应形成的主要产物包括具有修饰官能团的各种 this compound 衍生物。 这些衍生物可以表现出不同的生物活性,并且经常被研究以了解其潜在的治疗应用

科学研究应用

Pancreatic Cancer

ONC212 has shown remarkable efficacy against pancreatic cancer, demonstrating a ten-fold increase in potency compared to its predecessor, ONC201. In vitro studies revealed that this compound effectively inhibited growth in multiple pancreatic cancer cell lines at significantly lower concentrations than ONC201 .

Chronic Lymphocytic Leukemia (CLL)

In CLL models, this compound induced dose-dependent apoptosis and cell cycle arrest. The compound inhibited key signaling pathways downstream of the B-cell receptor, suggesting its potential as a treatment for high-risk CLL .

Acute Myeloid Leukemia (AML)

This compound exhibited significant anti-leukemic activity in AML models, reducing leukemia-initiating cell populations and prolonging survival in xenograft models. The compound's effects were correlated with GPR132 expression levels, indicating a targeted therapeutic approach .

Melanoma and Hepatocellular Carcinoma

This compound demonstrated superior efficacy in melanoma and hepatocellular carcinoma models compared to ONC201. It effectively reduced cell viability and inhibited tumor growth in both in vitro and in vivo settings .

Case Studies

Cancer Type Study Findings Mechanism
Pancreatic CancerTen-fold increase in potency compared to ONC201; effective at low concentrationsTRAIL pathway activation
Chronic Lymphocytic LeukemiaInduced apoptosis and cell cycle arrest; inhibited BCR signaling pathwaysClpP activation
Acute Myeloid LeukemiaReduced leukemia-initiating cells; prolonged survival in xenograft modelsTargeting GPR132
MelanomaSuperior efficacy against melanoma cell lines; reduced tumor growthMitochondrial stress response

Clinical Implications

The promising preclinical data for this compound has led to ongoing clinical trials aimed at evaluating its safety and efficacy in patients with various malignancies. The compound's ability to target multiple pathways involved in cancer progression positions it as a viable candidate for combination therapies, particularly with agents like Navitoclax that enhance apoptotic signaling .

生物活性

ONC212 is a fluorinated imipridone compound that has garnered attention for its potential as an anti-cancer agent, particularly in targeting pancreatic cancer and other malignancies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various cancer types, and relevant case studies.

This compound exhibits its biological activity primarily through the activation of mitochondrial protease ClpP, leading to significant alterations in cellular metabolism and apoptosis. The following mechanisms have been identified:

  • ClpP Activation : this compound binds to ClpP, promoting its activation which is crucial for inducing apoptosis in cancer cells. This mechanism is particularly pronounced in cells that rely on oxidative phosphorylation (OXPHOS) for energy production .
  • Inhibition of Glycolysis : In contrast to OXPHOS-dependent cells, those relying on glycolysis may experience growth arrest instead of apoptosis. This suggests a context-dependent response to this compound treatment .
  • Integrated Stress Response : this compound activates the integrated stress response pathways, which are essential for cellular adaptation to stress and can lead to cell death in certain cancer types .

1. Pancreatic Cancer

This compound has shown promising results in preclinical studies against pancreatic cancer:

  • In Vitro Studies : this compound demonstrated a ten-fold increase in potency compared to its predecessor ONC201 when tested on a panel of pancreatic cancer cell lines. It induced apoptosis at lower concentrations and earlier time points than ONC201 .
  • In Vivo Studies : In xenograft models, this compound significantly inhibited tumor growth compared to controls and exhibited superior efficacy over ONC201 in several models .

2. Chronic Lymphocytic Leukemia (CLL)

Recent studies have highlighted the potential of this compound in treating CLL:

  • Apoptosis Induction : In CLL cells, this compound induced dose-dependent apoptosis and cell cycle arrest, particularly in TP53-deficient cell lines. This effect was associated with changes in protein expression that promote apoptosis .
  • Migration Inhibition : The compound also reduced the migratory capacity of CLL cells, indicating its potential utility in preventing metastasis .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Demonstrated that this compound disrupts mitochondrial function leading to apoptosis in OXPHOS-dependent pancreatic cancer cells.
Showed significant cytotoxic effects against CLL cells with TP53 lesions, indicating broad applicability across different cancers.
Found that this compound is effective as a single agent or in combination with standard chemotherapeutics like 5-fluorouracil and irinotecan.

属性

IUPAC Name

11-benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O/c25-24(26,27)19-8-6-18(7-9-19)15-31-22(32)20-16-29(14-17-4-2-1-3-5-17)12-10-21(20)30-13-11-28-23(30)31/h1-9H,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFULPGUTXZTYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ONC212
Reactant of Route 2
Reactant of Route 2
ONC212
Reactant of Route 3
Reactant of Route 3
ONC212
Reactant of Route 4
ONC212
Reactant of Route 5
ONC212
Reactant of Route 6
ONC212

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。